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Compound of Interest

Compound Name: SNAP 398299

Cat. No.: B610897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of SNAP-398299, a

potent and selective galanin-3 (GalR3) receptor antagonist. Understanding the selectivity of a

compound is critical in drug development to predict potential side effects and to ensure that its

therapeutic actions are mediated through the intended target. This document summarizes the

available quantitative data on the binding of SNAP-398299 and related compounds to a panel

of off-target receptors and enzymes. Detailed experimental protocols for the binding assays are

also provided, along with a visual representation of the experimental workflow.

Executive Summary
SNAP-398299 is a high-affinity antagonist for the human GalR3 receptor with a reported Ki of 5

nM.[1] Its selectivity has been investigated, and it has been found to have over 100-fold

selectivity for GalR3 over GalR1, GalR2, adrenergic α1a, and dopamine D5 receptors.[1] To

provide a broader perspective on its off-target profile, this guide includes data on its structural

analog, SNAP-37889, and compares it with the non-selective galanin antagonist, M35.

Comparative Off-Target Binding Profile
The following table summarizes the binding affinities (Ki in nM) of SNAP-398299, SNAP-37889,

and M35 for their primary targets and a range of off-target receptors. This data is crucial for

assessing the selectivity of these compounds.
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Target
SNAP-398299 (Ki,
nM)

SNAP-37889 (Ki,
nM)

M35 (Ki, nM)

Primary Targets

Galanin Receptor 3

(GalR3)
5.33 ± 0.28[2] 17.44 ± 0.01[2] -

Galanin Receptor 1

(GalR1)
> 1,000[2] > 10,000[2] 0.11[3]

Galanin Receptor 2

(GalR2)
> 1,000[2] > 10,000[2] 2.0[3]

Off-Targets

Adrenergic α1a
>100-fold selectivity

vs GalR3
- -

Dopamine D5
>100-fold selectivity

vs GalR3
- -

Data for a broader off-target panel for SNAP-37889 was generated using the NovaScreen

panel, but the full dataset is not publicly available in the cited literature.

Experimental Protocols
The off-target binding profiles presented in this guide were primarily determined using

radioligand binding assays. This technique is the gold standard for quantifying the affinity of a

ligand for a receptor.

Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to

compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

Cell membranes or purified receptors expressing the target of interest.
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Radiolabeled ligand with high affinity and specificity for the target receptor.

Test compound (e.g., SNAP-398299).

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Procedure:

Incubation: A mixture of the receptor preparation, a fixed concentration of the radiolabeled

ligand, and varying concentrations of the test compound are incubated in the assay buffer.

Equilibrium: The incubation is allowed to proceed for a specific time (e.g., 60 minutes) at a

controlled temperature (e.g., 25°C) to reach binding equilibrium.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the

bound from the unbound radioligand. The filters trap the receptor-ligand complexes.

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically

bound radioligand.

Scintillation Counting: The filters are placed in vials with scintillation fluid, and the amount of

radioactivity is quantified using a scintillation counter.

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then

converted to a Ki value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow
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The following diagram illustrates the key steps in a typical radioligand competition binding

assay used for off-target profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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